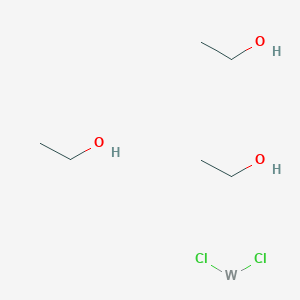![molecular formula C36H30O13 B12290122 5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one is a complex organic compound with multiple hydroxyl groups and a unique xanthene-furoxanthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the xanthene core, the introduction of hydroxyl groups, and the attachment of various substituents. Common synthetic methods may include:
Stepwise construction of the xanthene core: This might involve cyclization reactions and the use of protecting groups to control the reactivity of hydroxyl groups.
Introduction of hydroxyl groups: This can be achieved through oxidation reactions using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Attachment of substituents: This may involve alkylation or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds, if applicable, would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize efficiency.
Scale-up considerations: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions could convert ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Jones reagent, PCC, or KMnO4.
Reducing agents: NaBH4 or LiAlH4.
Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Compounds with multiple hydroxyl groups can act as ligands in catalytic systems.
Materials Science: Potential use in the development of new materials with unique optical or electronic properties.
Biology
Enzyme Inhibition: Potential as inhibitors of specific enzymes due to the presence of multiple hydroxyl groups.
Antioxidant Activity: Hydroxyl groups can confer antioxidant properties, making the compound of interest in biological studies.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly if it exhibits biological activity.
Industry
Dyes and Pigments: Xanthene derivatives are often used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzyme activity through binding to the active site or allosteric sites.
Antioxidant activity: Scavenging of free radicals through the donation of hydrogen atoms from hydroxyl groups.
Comparison with Similar Compounds
Similar Compounds
Xanthene derivatives: Compounds with similar xanthene cores but different substituents.
Flavonoids: Naturally occurring compounds with multiple hydroxyl groups and similar structural features.
Uniqueness
The unique combination of hydroxyl groups, xanthene, and furoxanthene structures in 5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one sets it apart from other compounds, potentially conferring unique chemical and biological properties.
Properties
Molecular Formula |
C36H30O13 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3 |
InChI Key |
DDMIGYRRSFIAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


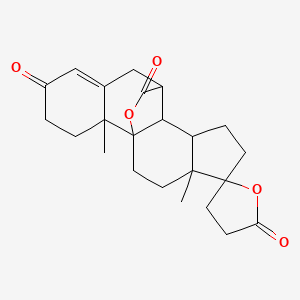
![2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)

![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B12290053.png)
![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/structure/B12290066.png)

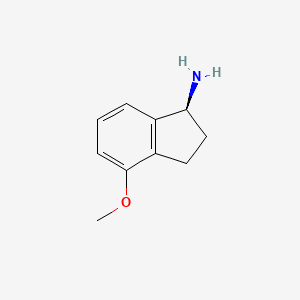
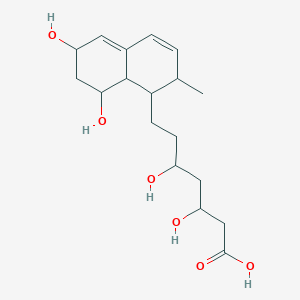
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride](/img/structure/B12290096.png)
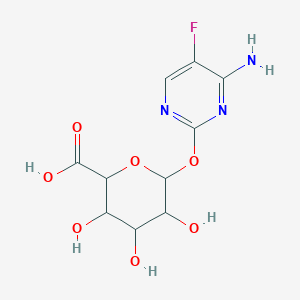
![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)
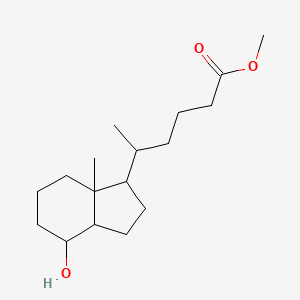
![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)
